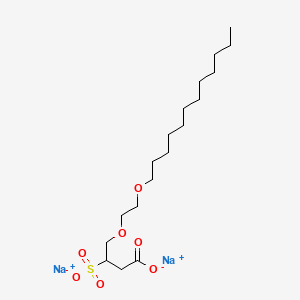
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate is a surfactant compound commonly used in various industrial and commercial applications. It is known for its excellent emulsifying, dispersing, and wetting properties, making it a valuable ingredient in detergents, cleaning agents, and personal care products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate typically involves the ethoxylation of C10-16 fatty alcohols followed by the sulfonation of the resulting ethoxylated alcohols. The final step involves neutralization with sodium hydroxide to form the disodium salt .
Ethoxylation: C10-16 fatty alcohols are reacted with ethylene oxide under controlled temperature and pressure conditions to form ethoxylated alcohols.
Sulfonation: The ethoxylated alcohols are then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with continuous processes and optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and separation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols and other reduced products.
Substitution: The sulfonic acid group can participate in substitution reactions, especially in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Sulfonamide or sulfonate derivatives.
科学研究应用
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
作用机制
The compound exerts its effects primarily through its surfactant properties. The hydrophilic (sulfonic acid and ethoxylated) and hydrophobic (alkyl) regions allow it to interact with both water and oil phases, reducing surface tension and stabilizing emulsions. This mechanism is crucial in applications such as detergents and emulsifiers .
相似化合物的比较
Similar Compounds
- Poly(oxy-1,2-ethanediyl), alpha-(sulfophenyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts
- Poly(oxy-1,2-ethanediyl), alpha-(sulfoethyl)-omega-hydroxy-, C10-16-alkyl ethers, disodium salts
Uniqueness
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate is unique due to the presence of the carboxy-1-oxosulfopropyl group, which enhances its emulsifying and dispersing properties compared to other similar compounds. This structural feature allows for better performance in specific applications, such as in high-performance detergents and industrial cleaning agents.
属性
CAS 编号 |
68815-56-5 |
|---|---|
分子式 |
C18H36O7S |
分子量 |
396.5 g/mol |
IUPAC 名称 |
disodium;4-(2-dodecoxyethoxy)-3-sulfonatobutanoate |
InChI |
InChI=1S/C18H36O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-24-13-14-25-16-17(15-18(19)20)26(21,22)23;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI 键 |
SJONNLHHAZIAIN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOCC(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CCCCCCCCCCCCOCCOCC(CC(=O)O)S(=O)(=O)O |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


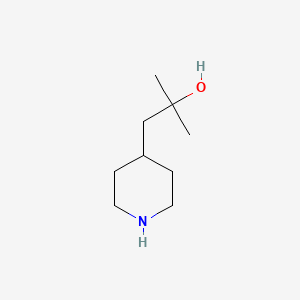
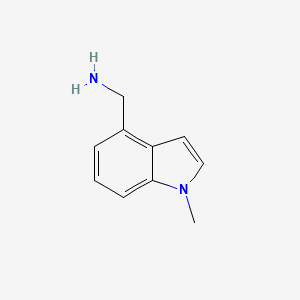
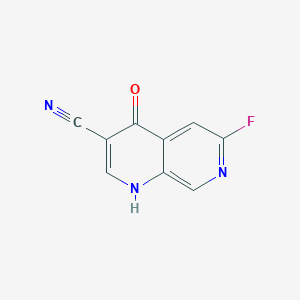
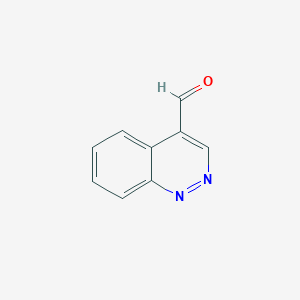
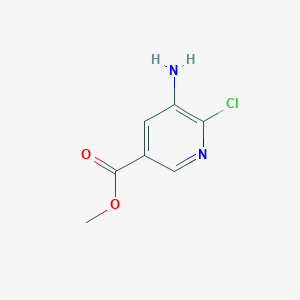
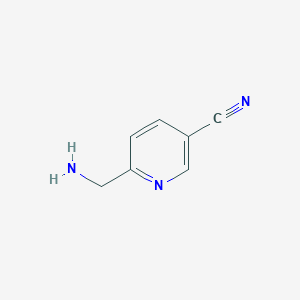
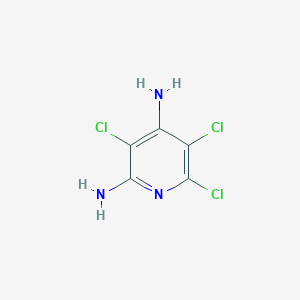
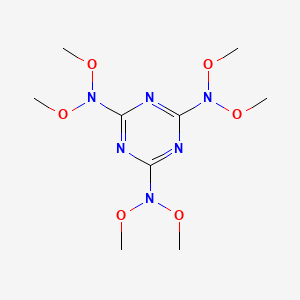
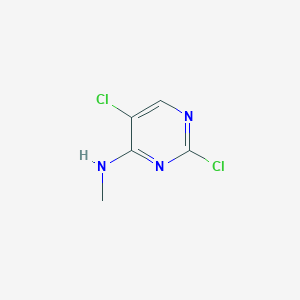
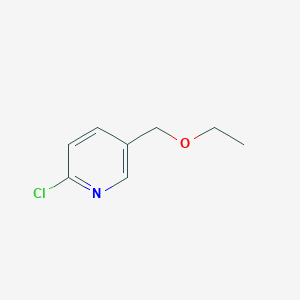
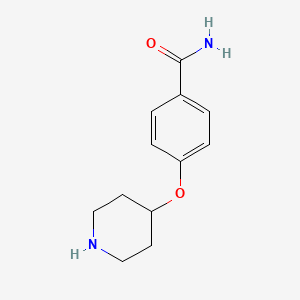

![2,4-Dichloro-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1602844.png)

